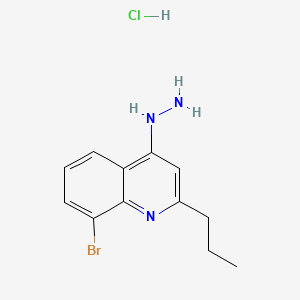

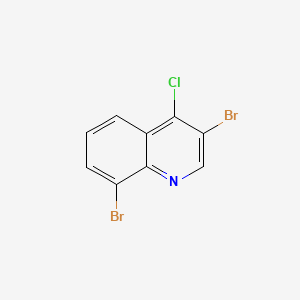

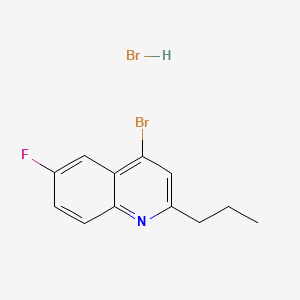

![molecular formula C21H30N2O3 B598624 tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1198286-10-0](/img/structure/B598624.png)

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate” is a complex organic molecule that contains a spirocyclic structure. Spirocyclic compounds are a class of organic compounds that have two or more rings connected through a single atom, forming a structure that resembles a spiral . They are often found in biologically active compounds and have been the subject of extensive research in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic core, with a benzyl group and a tert-butyl ester group attached to the nitrogen atoms in the ring. The exact 3D conformation would depend on the specific stereochemistry at the spirocyclic carbon .科学的研究の応用

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are extensively used across various industries to prevent oxidative reactions and extend product shelf life. Research into the environmental occurrence, human exposure, and toxicity of SPAs has highlighted their presence in different environmental matrices and their potential health impacts. Future studies are directed towards reducing the environmental and health risks associated with SPAs by developing novel compounds with lower toxicity and migration potential (Liu & Mabury, 2020).

Natural Neo Acids and Neo Alkanes

The review by Dembitsky (2006) focuses on naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, which demonstrate various biological activities. It suggests that these compounds, including those with tertiary butyl groups, have potential applications in the cosmetic, agronomic, and pharmaceutical industries due to their bioactive properties (Dembitsky, 2006).

Glycerol Etherification Mechanisms

Palanychamy et al. (2022) provide an in-depth review of mechanisms for glycerol etherification, including the use of tert-butyl alcohol (TBA) to form mono, di, and tri tert-butyl glycerol ethers. This review emphasizes the relevance of such processes in producing compounds with specific ether groups and the potential for solvent-free approaches to improve reaction efficiency and product yield (Palanychamy et al., 2022).

作用機序

The mechanism of action of this compound, if it has any biological activity, would depend on its specific structure and the target it interacts with. Many spirocyclic compounds are known to have biological activity, but without specific studies on this compound, it’s hard to predict its potential effects .

将来の方向性

特性

IUPAC Name |

tert-butyl 2-benzyl-1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-14-8-12-21(16-23)11-7-13-22(18(21)24)15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVMTUGLWUVVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678098 |

Source

|

| Record name | tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198286-10-0 |

Source

|

| Record name | tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

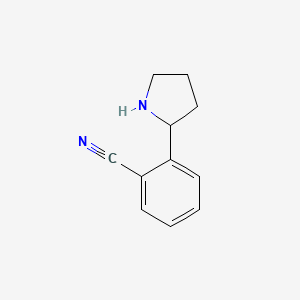

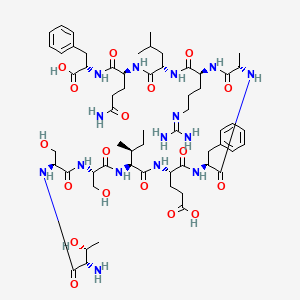

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

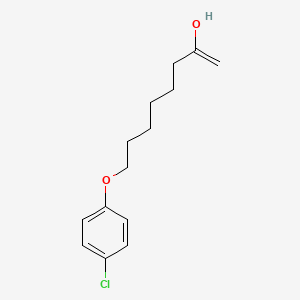

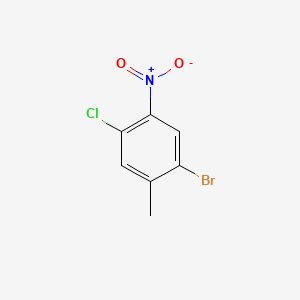

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)

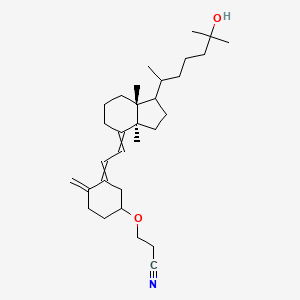

![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)

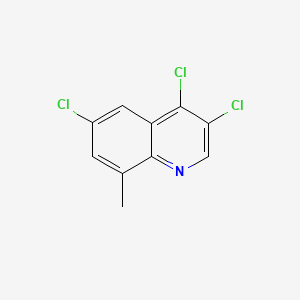

![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)